molecular formula C24H23NO2 B13896297 1-Tritylproline

1-Tritylproline

Cat. No.: B13896297
M. Wt: 357.4 g/mol
InChI Key: BDFHBICZVAVNCD-UHFFFAOYSA-N
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Description

1-Tritylproline is an organic compound with the molecular formula C24H23NO2. It is a derivative of proline, an amino acid, where the hydrogen atom of the amino group is replaced by a trityl group (triphenylmethyl group). This modification imparts unique chemical properties to the compound, making it valuable in various chemical and biological applications .

Preparation Methods

1-Tritylproline can be synthesized through several synthetic routes. One common method involves the protection of the amino group of proline using a trityl chloride reagent. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the trityl-protected proline. The reaction conditions often include anhydrous solvents like dichloromethane to ensure the purity of the product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often require optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

1-Tritylproline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trityl cations, while reduction can lead to the formation of trityl alcohols .

Scientific Research Applications

1-Tritylproline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Tritylproline involves its interaction with specific molecular targets. The trityl group can form stable cations, which can interact with nucleophilic sites on enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects . The pathways involved in these interactions are often studied using techniques such as electron spin resonance (ESR) and nuclear magnetic resonance (NMR) spectroscopy .

Comparison with Similar Compounds

1-Tritylproline can be compared with other trityl-protected amino acids and derivatives. Similar compounds include:

The uniqueness of this compound lies in its proline backbone, which imparts specific conformational properties that are valuable in the synthesis of cyclic peptides and other complex molecules .

Properties

IUPAC Name

1-tritylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO2/c26-23(27)22-17-10-18-25(22)24(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFHBICZVAVNCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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